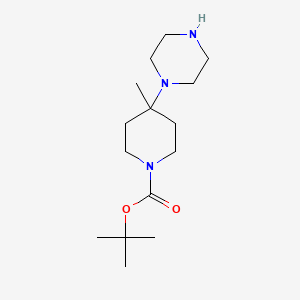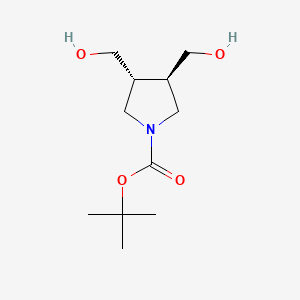
trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 895245-31-5. It has a molecular weight of 231.29 . The IUPAC name of this compound is tert-butyl (3R,4R)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
- Application : This compound is used as a building block in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed. Typically, this compound would be used in a reaction with other organic compounds under controlled conditions to form a new compound .
- Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is typically to create a new compound with desired properties .
- Application : Derivatives of this compound have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
- Methods of Application : These compounds are typically tested in vitro or in vivo to determine their biological activity. This can involve a variety of experimental procedures, including cell culture experiments, animal models, and others .
- Results or Outcomes : The specific results can vary depending on the biological activity being tested. However, the goal is typically to determine the effectiveness of the compound in treating a specific condition or disease .
Scientific Field: Organic Chemistry
Scientific Field: Biochemistry
- Application : This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application : The specific methods of application can vary widely depending on the specific research being performed. Typically, this compound would be used in a reaction with other biochemical compounds under controlled conditions .
- Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is typically to create a new compound with desired properties .
- Application : This compound has been used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application : The synthesis involved several steps, including formylation, reduction, protection of the hydroxy group, and introduction of the formyl group and the TBS-protected enyne side chain .
- Results or Outcomes : The target compound was synthesized with a good yield and selectivity .
Scientific Field: Biochemical Research
Scientific Field: Organic Synthesis
- Application : This compound can be used in the development of new materials, such as polymers or resins .
- Methods of Application : The specific methods of application can vary widely depending on the specific material being developed. Typically, this compound would be used in a reaction with other materials under controlled conditions .
- Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is typically to create a new material with desired properties .
- Application : This compound has been used in the study of chemical kinetics and combustion processes .
- Methods of Application : The specific methods of application can vary widely depending on the specific study being performed. Typically, this compound would be used in a reaction under controlled conditions .
- Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is typically to understand the kinetics or combustion processes .
Scientific Field: Material Science
Scientific Field: Chemical Kinetics and Combustion
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
tert-butyl (3R,4R)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFYZXCUGNIOCW-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
895245-32-6 |
Source


|
| Record name | 1,1-Dimethylethyl (3R,4R)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895245-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

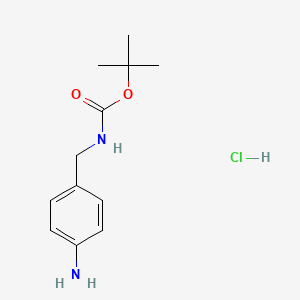
![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)
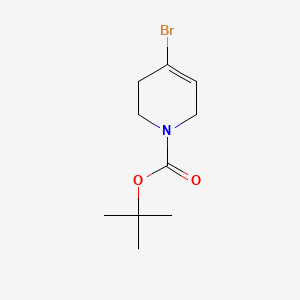
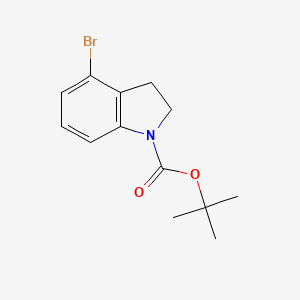
![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)
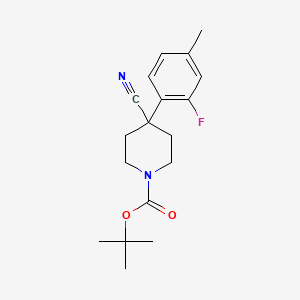
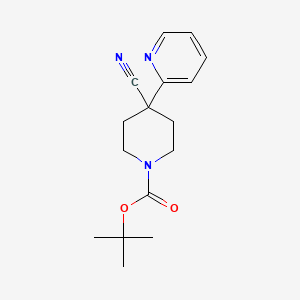
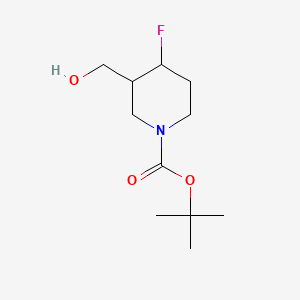
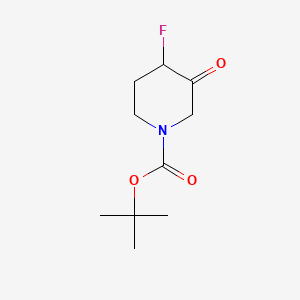
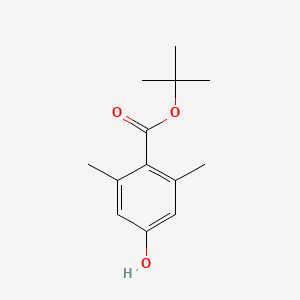

![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)
